molecular formula C16H13N5O3 B2886930 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 4702-91-4

3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2886930
CAS No.: 4702-91-4
M. Wt: 323.312
InChI Key: BYBIBYBLMSEYRI-ISLYRVAYSA-N
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Description

3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the diazotization of 4-nitroaniline followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazo compounds.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other azo compounds.

    Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and colorants for various applications.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets through the azo bond (N=N). The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenylazo)phenol: Another azo compound with similar structural features.

    1-Phenyl-3-methyl-4-(4-nitrophenylazo)-5-pyrazolone: A closely related compound with slight structural variations.

Uniqueness

3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and reactivity make it valuable in various applications, distinguishing it from other azo compounds.

Properties

IUPAC Name

5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)21(23)24/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIBYBLMSEYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-91-4
Record name 3-METHYL-4-(4-NITROPHENYLAZO)-1-PHENYL-1H-PYRAZOL-5(4H)-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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